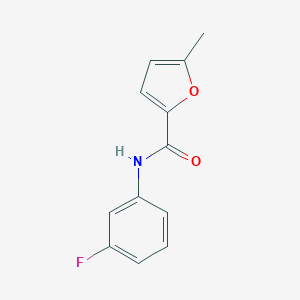
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. In recent years, AB-FUBINACA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mécanisme D'action
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide exerts its effects by binding to the CB1 receptor, which is located in the brain and nervous system. This binding results in the activation of the receptor, leading to a cascade of biochemical events that ultimately produce the compound's effects. N-(3-fluorophenyl)-5-methylfuran-2-carboxamide has been shown to have a high affinity for the CB1 receptor, making it a potent agonist of this receptor.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide has been shown to produce a variety of biochemical and physiological effects, including analgesia, sedation, and euphoria. Studies have also shown that this compound has anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-5-methylfuran-2-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-fluorophenyl)-5-methylfuran-2-carboxamide for lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N-(3-fluorophenyl)-5-methylfuran-2-carboxamide is its potential for abuse and dependence, which may limit its use in certain research areas.
Orientations Futures
There are many potential future directions for research on N-(3-fluorophenyl)-5-methylfuran-2-carboxamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurological disorders such as Alzheimer's and Parkinson's. Another area of interest is the study of the long-term effects of N-(3-fluorophenyl)-5-methylfuran-2-carboxamide on the brain and nervous system, including its potential for abuse and dependence. Further research is also needed to fully understand the biochemical and physiological effects of this compound, as well as its potential interactions with other drugs and medications.
Méthodes De Synthèse
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most common methods involves the reaction of 5-methylfuran-2-carboxylic acid with 3-fluorophenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound, which is then converted to N-(3-fluorophenyl)-5-methylfuran-2-carboxamide through a series of chemical reactions.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety, and neurological disorders. Studies have shown that this compound has a high affinity for the CB1 receptor, which is involved in the regulation of pain, mood, and cognition. N-(3-fluorophenyl)-5-methylfuran-2-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide |
|---|---|
Formule moléculaire |
C12H10FNO2 |
Poids moléculaire |
219.21 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C12H10FNO2/c1-8-5-6-11(16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) |
Clé InChI |
BYNGHQSUAAVZAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)F |
SMILES canonique |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B258656.png)
![3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258657.png)
![3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258659.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)


![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)
![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)


![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)
